

Thermodynamic properties of vinyl bromide gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl bromide

Cat. No.: B1203149

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **Vinyl Bromide** Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **vinyl bromide** gas (C_2H_3Br). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for key cited experiments are provided, along with a visualization of the metabolic pathway of **vinyl bromide**, which is of particular relevance to drug development and toxicology research.

Core Thermodynamic Properties

Vinyl bromide, also known as bromoethene, is a halogenated olefin with significant industrial applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and understanding its behavior in biological systems.

Quantitative Data Summary

The key thermodynamic properties of **vinyl bromide** gas at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic Property	Symbol	Value	Units	Reference(s)
Standard Enthalpy of Formation	$\Delta_f H^\circ(g)$	79.2 ± 1.9	kJ/mol	[1]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ(g)$	Value not explicitly found in searches	kJ/mol	[2]
Standard Molar Entropy	$S^\circ(g)$	Value not explicitly found in searches	J/(mol·K)	
Ideal Gas Heat Capacity	$C_{p,gas}$	Dependent on temperature	J/(mol·K)	[2]

Note: While direct experimental values for the standard Gibbs free energy of formation and standard molar entropy were not found in the performed searches, these can be calculated using the standard enthalpy of formation and other physical data.[3] The NIST Chemistry WebBook is a valuable resource for such data and calculations.[1][4]

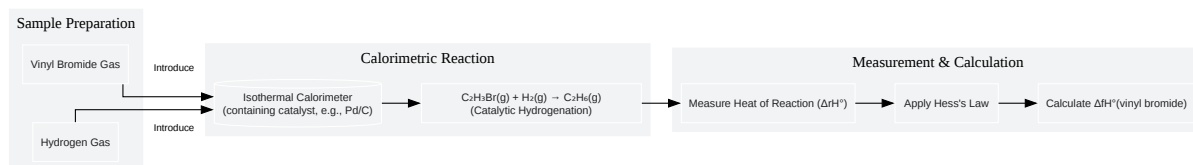
Experimental Protocols

The determination of the thermodynamic properties of **vinyl bromide** gas relies on precise experimental techniques. The following sections detail the methodologies used in key cited experiments.

Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation of **vinyl bromide** gas was determined by Lacher, Kianpour, et al. in 1957 and later reanalyzed by Cox and Pilcher in 1970.[1] The experimental method employed was catalytic hydrogenation.

Experimental Workflow: Catalytic Hydrogenation of **Vinyl Bromide**



[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation of **vinyl bromide** via catalytic hydrogenation.

Detailed Methodology:

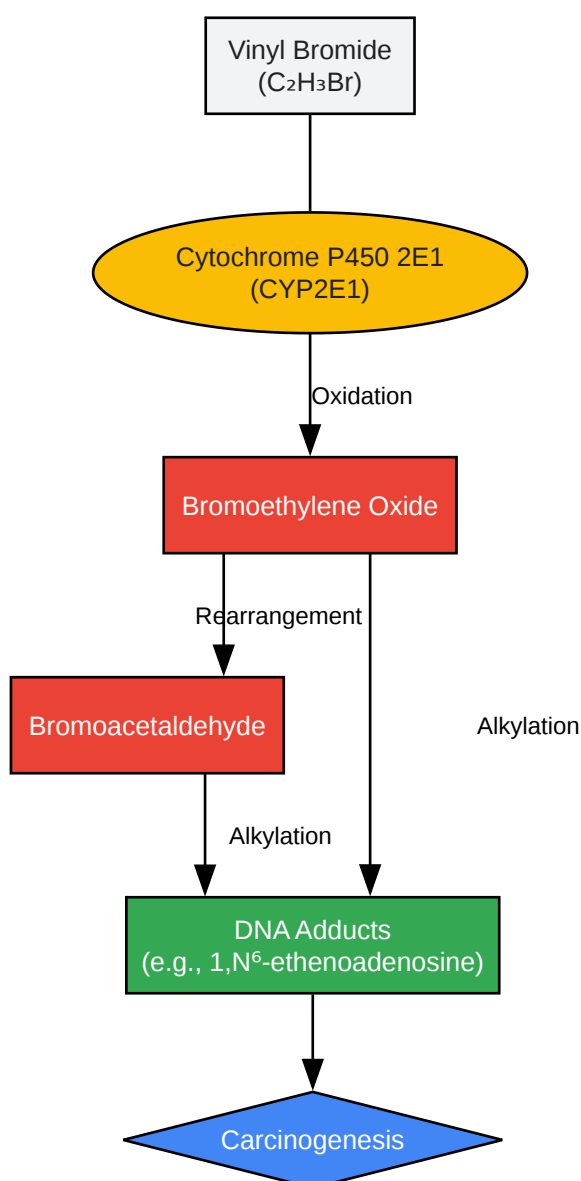
- **Calorimeter Setup:** An isothermal or isoperibol calorimeter is used. This apparatus is designed to measure the heat evolved or absorbed during a chemical reaction. The calorimeter is calibrated using a substance with a known heat of reaction.
- **Catalyst:** A catalyst, such as palladium on carbon (Pd/C), is placed within the calorimeter.
- **Reactant Introduction:** A known amount of **vinyl bromide** gas and an excess of hydrogen gas are introduced into the calorimeter.
- **Reaction Initiation:** The catalytic hydrogenation reaction is initiated. The double bond in **vinyl bromide** is reduced by hydrogen to form ethane (C_2H_6).
- **Heat Measurement:** The heat of reaction ($\Delta_r H^\circ$) for the hydrogenation is measured by observing the temperature change within the calorimeter.
- **Hess's Law Application:** The standard enthalpy of formation of **vinyl bromide** is then calculated using Hess's Law. This involves using the experimentally determined heat of hydrogenation along with the known standard enthalpies of formation of the other reactants and products (hydrogen and ethane).

Metabolic Pathway and Toxicological Significance

For professionals in drug development and toxicology, understanding the metabolic fate of compounds like **vinyl bromide** is critical. **Vinyl bromide** is known to be a pro-carcinogen, and its toxicity is mediated through its metabolic activation.

Metabolic Activation of Vinyl Bromide

The primary pathway for the metabolic activation of **vinyl bromide** occurs in the liver and involves the cytochrome P450 enzyme system, specifically CYP2E1.



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **vinyl bromide** leading to carcinogenesis.

Pathway Description:

- Oxidation by CYP2E1: **Vinyl bromide** is metabolized by cytochrome P450 2E1 in the liver to form the reactive intermediate, bromoethylene oxide.
- Formation of Bromoacetaldehyde: Bromoethylene oxide can then rearrange to form another reactive metabolite, bromoacetaldehyde.
- DNA Adduct Formation: Both bromoethylene oxide and bromoacetaldehyde are electrophilic and can covalently bind to DNA, forming DNA adducts such as 1,N⁶-ethenoadenosine.
- Carcinogenesis: The formation of these DNA adducts can lead to mutations during DNA replication, which is a key step in the initiation of carcinogenesis.

This metabolic activation pathway highlights the mechanism by which **vinyl bromide** exerts its carcinogenic effects and is a critical consideration in risk assessment and the development of potential therapeutic interventions for exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyl bromide [webbook.nist.gov]
- 2. Vinyl bromide (CAS 593-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 4. Vinyl bromide [webbook.nist.gov]
- To cite this document: BenchChem. [Thermodynamic properties of vinyl bromide gas]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203149#thermodynamic-properties-of-vinyl-bromide-gas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com